An In-depth Technical Guide to Tupichinol E: A Flavonoid from Tupistra chinensis
An In-depth Technical Guide to Tupichinol E: A Flavonoid from Tupistra chinensis
The Chemical Structure of Tupichinol E
Tupichinol E is a flavonoid identified as 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-methylchromen-4-one[2].
| Identifier | Value |
| IUPAC Name | 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-methylchromen-4-one |
| Source | Tupistra chinensis BAKER (Liliaceae)[2][3] |
| Compound Class | Flavonoid[2] |
Biological Activity and Quantitative Data
Tupichinol E has demonstrated significant anti-tumor effects in vitro, particularly against breast cancer cell lines. Its mechanism of action is believed to involve the inhibition of the Epidermal Growth Factor Receptor (EGFR)[2][3].
| Parameter | Cell Line | Value | Conditions |
| IC₅₀ | MCF-7 (ER+) | 105 ± 1.08 µmol/L | 48 hours[2][4] |
| 78.52 ± 1.06 µmol/L | 72 hours[2][4] | ||
| 85.05 ± 1.08 µmol/L | 48 hours[3] | ||
| 50.52 ± 1.06 µmol/L | 72 hours[3] | ||
| IC₅₀ | MDA-MB-231 (TNBC) | 202 ± 1.15 µmol/L | 48 hours |
| Binding Energy | EGFR | -98.89 kcal/mol | In-silico docking[2][4] |
Experimental Protocols
Extraction and Isolation of Flavonoids from Tupistra chinensis
The following is a general protocol for the extraction and isolation of flavonoids, including Tupichinol E, from the rhizomes of Tupistra chinensis.
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Preparation of Plant Material : Dried rhizomes of Tupistra chinensis are ground into a coarse powder.
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Extraction : The powdered rhizome is extracted with methanol using a Soxhlet apparatus for 24 hours at a temperature of 45-60°C.
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Concentration : The methanolic extract is concentrated by evaporation of the solvent.
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Fractionation : The concentrated extract is dissolved in a small amount of water and then extracted with ethyl acetate. The ethyl acetate soluble fraction is collected and concentrated.
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Chromatographic Separation : The ethyl acetate fraction is subjected to silica gel column chromatography (60–120 mesh) to isolate individual flavonoid compounds.
MTT Assay for Cell Viability
The viability of cancer cells upon treatment with Tupichinol E can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
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Cell Seeding : MCF-7 and MDA-MB-231 cells are seeded in 96-well plates at a density of 10³ cells per well and cultured for 24 hours.
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Treatment : The cells are treated with varying concentrations of Tupichinol E (e.g., 35–280 µmol/L) for 24, 48, or 72 hours.
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MTT Addition : After the treatment period, MTT solution is added to each well, and the plates are incubated for 2 hours at 37°C.
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Formazan Solubilization : The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement : The absorbance is measured at 570 nm using a spectrophotometer.
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Calculation : Cell viability is calculated as a percentage of the untreated control.
Western Blotting for Protein Expression
Western blotting is employed to analyze the expression of proteins involved in apoptosis and cell cycle regulation.
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Cell Lysis : Treated and untreated cells are harvested and lysed to extract total proteins.
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Protein Quantification : The protein concentration is determined using a suitable method, such as the Bradford assay.
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SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
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Blocking : The membrane is blocked to prevent non-specific antibody binding.
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Antibody Incubation : The membrane is incubated with primary antibodies against target proteins (e.g., caspase 3, cyclin B1), followed by incubation with a secondary antibody conjugated to an enzyme.
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Detection : The protein bands are visualized using a chemiluminescent substrate.
Visualizations
Proposed Signaling Pathway of Tupichinol E
Caption: Proposed mechanism of Tupichinol E's anti-cancer activity.
Experimental Workflow for Tupichinol E Evaluation
Caption: Workflow for the isolation and in-vitro testing of Tupichinol E.
References
- 1. Tupichinol A | CAS:497142-88-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 4. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]
